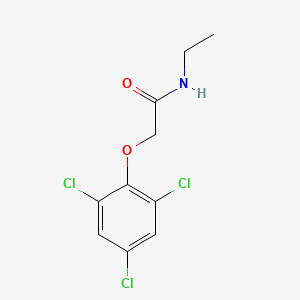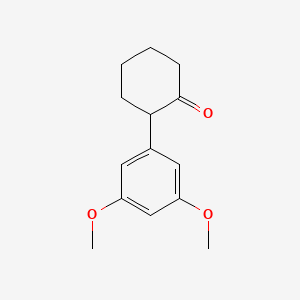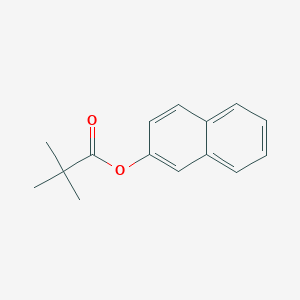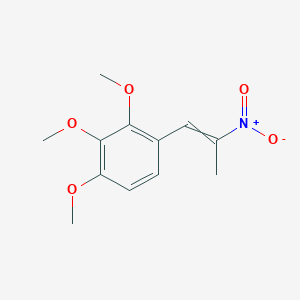
5-(difluoromethyl)-3-methylpicolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(difluoromethyl)-3-methylpicolinonitrile is a heterocyclic organic compound with the molecular formula C8H6F2N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a nitrile group (-CN) attached to the second position of the pyridine ring, a difluoromethyl group (-CF2H) at the fifth position, and a methyl group (-CH3) at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-3-methylpicolinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with sodium cyanide (NaCN) to form 2-pyridinecarbonitrile. This intermediate can then be subjected to further functionalization to introduce the difluoromethyl and methyl groups. The reaction conditions typically involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as copper(I) iodide (CuI), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and advanced process control systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-(difluoromethyl)-3-methylpicolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group (-NH2).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce aminopyridines.
科学研究应用
5-(difluoromethyl)-3-methylpicolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-(difluoromethyl)-3-methylpicolinonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the difluoromethyl and nitrile groups can enhance the compound’s binding affinity and specificity for its target, leading to the modulation of biological pathways and processes.
相似化合物的比较
Similar Compounds
2-Pyridinecarbonitrile: Lacks the difluoromethyl and methyl groups, making it less versatile in certain applications.
3-Methyl-2-pyridinecarbonitrile: Similar structure but lacks the difluoromethyl group.
5-Difluoromethyl-2-pyridinecarbonitrile: Similar structure but lacks the methyl group.
Uniqueness
5-(difluoromethyl)-3-methylpicolinonitrile is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance the compound’s stability, solubility, and binding interactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H6F2N2 |
|---|---|
分子量 |
168.14 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6F2N2/c1-5-2-6(8(9)10)4-12-7(5)3-11/h2,4,8H,1H3 |
InChI 键 |
ZLPNDLYJPSAXKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1C#N)C(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8706578.png)











